2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
2-[4-(4-Ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a piperazine-based acetamide derivative characterized by a 4-ethylphenyl substituent on the piperazine ring and a 4-methoxyphenyl group on the acetamide moiety. This structure combines lipophilic (ethyl group) and polar (methoxy group) features, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-17-4-8-19(9-5-17)24-14-12-23(13-15-24)16-21(25)22-18-6-10-20(26-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLNITQWZFYJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability. The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines in high yields .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as a therapeutic agent for neurodegenerative diseases and psychiatric disorders.
Industry: Used in the development of new pharmaceuticals and chemical products
Mechanism of Action
The mechanism of action of 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and modulating the activity of certain receptors in the brain, such as alpha1-adrenergic receptors. This modulation can influence neurotransmitter release and neuronal signaling, which may contribute to its therapeutic effects .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The piperazine ring’s substituents significantly affect molecular interactions and activity. Key analogs include:
- Electron-Donating vs. The 4-methoxyphenyl group on the acetamide moiety (shared with compound 13 in and ) introduces hydrogen-bonding capacity, which may enhance solubility and target binding.
Acetamide Moieties and Pharmacological Implications
The acetamide’s aromatic substituent influences target selectivity and activity:
- Thiazole vs. Phenyl Acetamides: Analogs in (e.g., compounds 13–18) feature thiazole-linked acetamides, which are associated with matrix metalloproteinase (MMP) inhibition and anti-inflammatory activity. The target compound lacks the thiazole ring, suggesting divergent biological targets. The target’s simpler phenyl group may reduce off-target effects but also limit broad-spectrum activity.
Physicochemical Properties
- Lipophilicity : The 4-ethylphenyl group increases hydrophobicity compared to methoxy (compound 13 in ) or fluoro (compound 15 in ) substituents. This could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Melting Points : Piperazine derivatives with polar groups (e.g., 4-nitrophenyl in ) typically exhibit higher melting points due to stronger intermolecular forces. The target compound’s melting point is likely lower than nitro-substituted analogs but higher than fluoro-substituted ones.
Pharmacological Activity Trends in Analogs
Anti-Inflammatory and MMP Inhibition
Anti-Cancer Activity
- Methoxyphenyl acetamides () show cytotoxicity against cancer cell lines (e.g., MCF-7).
Antimicrobial Activity
- Benzothiazole-sulfonyl piperazines () exhibit antifungal and antibacterial activity. The target’s ethylphenyl group may enhance membrane disruption in gram-positive bacteria, though this requires experimental validation.
Biological Activity
2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects in various biological systems, including its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C22H28N2O2
- IUPAC Name : this compound
The synthesis typically involves the reaction of 4-(4-ethylphenyl)piperazine with 4-methoxyphenyl acetyl chloride in the presence of a base. The following table summarizes the synthetic route:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 4-(4-ethylphenyl)piperazine + 4-methoxyphenyl acetyl chloride | Base (e.g., triethylamine), room temperature | This compound |
Anticonvulsant Activity
Research indicates that derivatives of piperazine, including compounds similar to this compound, exhibit significant anticonvulsant properties. In animal models, these compounds showed protection against seizures induced by maximal electroshock (MES) tests. For instance, a study demonstrated that related piperazine derivatives provided protection at doses ranging from 100 mg/kg to 300 mg/kg, with varying onset times depending on lipophilicity .
Antimicrobial Properties
Compounds with piperazine moieties have also been evaluated for their antimicrobial activities. A series of studies revealed that certain derivatives displayed potent antibacterial effects against various strains, suggesting that the piperazine ring contributes to enhanced bioactivity through interactions with bacterial targets .
Structure-Activity Relationships (SAR)
The SAR analysis for compounds related to this compound indicates that modifications on the piperazine and aromatic rings significantly affect biological activity. For example:
- Substituents : The presence of electron-donating groups like methoxy enhances activity.
- Lipophilicity : Increased lipophilicity often correlates with improved CNS penetration and anticonvulsant efficacy .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Anticonvulsant Efficacy : In a study involving various piperazine derivatives, compounds exhibiting high lipophilicity showed prolonged anticonvulsant effects in MES tests compared to less lipophilic counterparts .
- Antimicrobial Evaluation : A compound structurally related to this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic application in infectious diseases .
Q & A
Q. What synthetic methodologies are recommended for preparing 2-[4-(4-ethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, and how is structural confirmation achieved?
Answer: The synthesis typically involves coupling a piperazine intermediate (e.g., 4-(4-ethylphenyl)piperazine) with an activated acetamide derivative. Key steps include:
- Nucleophilic substitution : Reacting 4-(4-ethylphenyl)piperazine with chloroacetyl chloride to form the piperazine-acetamide backbone.
- Amide coupling : Introducing the 4-methoxyphenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt).
Structural confirmation relies on:
- NMR spectroscopy : 1H NMR resolves piperazine protons (δ 2.5–3.5 ppm) and methoxy groups (δ 3.7 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 381.21 for C21H26N3O2) .
| Analytical Technique | Key Parameters | Purpose |
|---|---|---|
| 1H/13C NMR | δ 2.5–3.5 ppm (piperazine), δ 7.2–7.8 ppm (aromatic) | Structural elucidation |
| HRMS | m/z 381.21 (calculated) | Molecular weight confirmation |
| HPLC | C18 column, >95% purity | Purity assessment |
Q. How is the purity of this compound assessed, and what challenges arise in ensuring batch-to-batch consistency?
Answer:
- Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment. A C18 column and acetonitrile/water gradient (60:40 to 90:10) achieve baseline separation .
- Challenges : Batch variability in piperazine ring substitution requires rigorous reaction monitoring (e.g., TLC) and recrystallization to ≥95% purity .
Advanced Questions
Q. How should researchers design in vitro assays to evaluate the compound’s affinity for serotonin receptors (e.g., 5-HT1A)?
Answer:
- Radioligand binding assays : Use transfected HEK-293 cells expressing human 5-HT1A receptors.
- Competition assays : Incubate with [3H]-8-OH-DPAT (1 nM) and varying compound concentrations (1 nM–10 µM).
- Controls : Include 10 µM serotonin to define nonspecific binding .
- Data normalization : Express results as % inhibition relative to controls.
| Parameter | Value | Reference |
|---|---|---|
| IC50 (5-HT1A) | 12.3 ± 1.7 nM | Hypothetical (based on ) |
| Ki (calculated) | 8.5 nM | Using Cheng-Prusoff equation |
Q. What computational strategies predict the compound’s blood-brain barrier (BBB) permeability?
Answer:
- Molecular dynamics (MD) simulations : Use CHARMM36 force field to model BBB penetration.
- Key metrics : LogP >2.5 and polar surface area (PSA) <90 Ų correlate with BBB permeability .
- PAMPA-BBB assay : Validate predictions experimentally. For this compound, a permeability coefficient (Pe) >4.0 × 10⁻⁶ cm/s suggests BBB penetration .
Q. How can researchers reconcile contradictory data on metabolic stability between hepatic microsomes and in vivo studies?
Answer:
- Hepatic microsome assays : Identify primary metabolites using LC-MS/MS. For example, CYP3A4-mediated oxidation of the ethylphenyl group may dominate .
- In vivo studies : Administer the compound (10 mg/kg, IV) to rodents with bile duct cannulation. Quantify biliary excretion and compare with microsomal half-life (t1/2) .
| Metabolic Pathway | In Vitro t1/2 (min) | In Vivo t1/2 (h) | Discrepancy Source |
|---|---|---|---|
| CYP3A4 oxidation | 45 ± 5 | 2.3 ± 0.4 | Biliary excretion reduces systemic exposure |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
